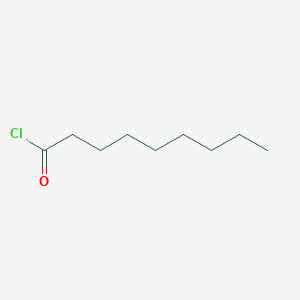

Nonanoyl chloride

Description

Properties

IUPAC Name |

nonanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQYXUJLILNTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042215 | |

| Record name | Nonanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Nonanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-85-2 | |

| Record name | Nonanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Nonanoyl Chloride: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoyl chloride, also known as pelargonyl chloride, is a linear acyl chloride with a nine-carbon chain. It serves as a highly versatile and reactive intermediate in organic synthesis. Its utility is primarily derived from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This reactivity makes it an essential building block in the production of a wide range of chemical compounds, including esters, amides, and other derivatives.[1][2] These products find applications in diverse fields such as pharmaceuticals, agrochemicals, surfactants, and specialty chemicals like flavoring agents and fragrances.[2] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, synthesis, and key experimental protocols for its handling and characterization.

Molecular Structure and Identification

This compound consists of a nine-carbon acyl group bonded to a chlorine atom. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 764-85-2[1] |

| Chemical Formula | C₉H₁₇ClO |

| Linear Formula | CH₃(CH₂)₇COCl |

| SMILES | CCCCCCCCC(=O)Cl |

| InChI | InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 |

| InChIKey | NTQYXUJLILNTFH-UHFFFAOYSA-N |

| Common Synonyms | Pelargonyl chloride, Nonanoic acid chloride, Pelargonic acid chloride, n-Nonanoyl chloride |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is highly reactive with water and moisture-sensitive. Its physical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 176.68 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.94 g/cm³ at 20 °C |

| Melting Point | -60.5 °C |

| Boiling Point | 108-110 °C at 29 hPa |

| Flash Point | 99 °C |

| Vapor Pressure | 0.2 hPa at 20 °C |

| Solubility | Soluble in organic solvents like ether and chloroform; reacts with water. |

Chemical Reactivity and Synthesis

The primary reactivity of this compound is centered on nucleophilic acyl substitution at the carbonyl carbon. It reacts vigorously with various nucleophiles.

-

Hydrolysis: It readily reacts with water to form nonanoic acid and hydrogen chloride gas.

-

Alcoholysis: Reaction with alcohols yields the corresponding nonanoate (B1231133) esters.

-

Aminolysis: Reaction with ammonia, primary, or secondary amines produces nonanamides.

The most common laboratory synthesis of this compound involves the reaction of nonanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Caption: Synthesis of this compound via reaction with Thionyl Chloride.

References

An In-depth Technical Guide to the Physical Properties of Nonanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoyl chloride (C₉H₁₇ClO), also known as pelargonyl chloride, is a monofunctional acyl chloride. It presents as a colorless to light yellow liquid with a pungent odor.[1][2] Its utility in organic synthesis is significant, particularly in the acylation of amines and alcohols to introduce the nonanoyl group into molecules.[1] This reactivity makes it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] Notably, it has been used in the synthesis of immunosuppressants and vanilloids with antinociceptive and anti-inflammatory properties.[4] This guide provides a comprehensive overview of its core physical properties, methodologies for their determination, and key chemical reactions relevant to its handling and application.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Identifier | Value | Reference |

| CAS Number | 764-85-2 | |

| Molecular Formula | C₉H₁₇ClO | |

| Molecular Weight | 176.68 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. These values are critical for its application in chemical synthesis and for ensuring safe handling and storage.

| Property | Value | Conditions |

| Boiling Point | 214 - 216 °C | at atmospheric pressure |

| 108 - 110 °C | at 22 mmHg | |

| 114 - 115 °C | at 13 Torr | |

| Melting Point | -60.5 °C | |

| -62 to -60 °C | ||

| Density | 0.98 g/mL | at 25 °C |

| 0.94 g/cm³ | at 20 °C | |

| 0.95901 g/cm³ | at 0 °C | |

| Refractive Index | 1.438 | at 20 °C, nD |

| 1.44 | at 20 °C | |

| Vapor Pressure | 0.2 hPa | at 20 °C |

| Flash Point | 99 °C | |

| 95 °C | ||

| Solubility | Soluble in organic solvents (e.g., ether, chloroform, acetone). Reacts with water. |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source through a manometer to monitor the pressure.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 22 mmHg). The flask is then heated gently.

-

Data Collection: The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Melting Point

The melting point is determined for the solidified form of the compound. Since this compound is a liquid at room temperature, the sample must be frozen first.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is drawn into a capillary tube, which is then sealed. The sample is frozen using a cold bath (e.g., dry ice/acetone).

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Determination of Density

The density of a liquid can be determined using several methods, with the pycnometer method being common for its accuracy.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a specific volume) is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The flask is stoppered, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Methodology:

-

Apparatus: An Abbé refractometer is commonly used for this measurement.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and water is circulated through the instrument to maintain a constant temperature (typically 20°C). The user then looks through the eyepiece and adjusts the controls until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

Chemical Reactivity and Visualization

This compound's high reactivity is a key characteristic, primarily driven by the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion.

Hydrolysis of this compound

A crucial reaction is its vigorous hydrolysis in the presence of water, which produces nonanoic acid and hydrochloric acid. This reaction is why this compound is moisture-sensitive and must be handled in a dry environment.

Caption: Hydrolysis of this compound to nonanoic acid and HCl.

Experimental Workflow: Melting Point Determination

The logical flow for determining the melting point of a substance like this compound involves several key steps, from sample preparation to data analysis.

Caption: Workflow for determining the melting point of this compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with well-defined physical properties. Understanding these properties is fundamental for its effective use in research and development, particularly in the synthesis of complex organic molecules for the pharmaceutical and other industries. The experimental protocols outlined provide a basis for the accurate determination of its physical characteristics, ensuring both the quality of the resulting products and the safety of the researchers handling this compound. Due to its reactivity with water, appropriate handling and storage in a dry environment are critical.

References

Nonanoyl Chloride (CAS 764-85-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nonanoyl chloride, a versatile acyl chloride widely employed in organic synthesis. This document consolidates its chemical identity, physicochemical properties, and key applications, with a focus on its relevance to research and drug development. Detailed experimental protocols and mechanistic visualizations are provided to support practical laboratory applications.

Chemical Identity and Synonyms

This compound, identified by the CAS number 764-85-2, is an important chemical intermediate.[1] It is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 764-85-2 |

| Common Synonyms | Pelargonyl chloride, n-Nonanoyl chloride, Nonanoic acid chloride, Pelargonoyl chloride, Pelargonic acid chloride[2] |

| NSC Number | 9829[1] |

| EC Number | 212-131-2[3] |

| Molecular Formula | C₉H₁₇ClO[3] |

| SMILES | CCCCCCCCC(=O)Cl |

| InChI Key | NTQYXUJLILNTFH-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 176.68 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 108-110 °C at 22 mmHg | |

| Density | 0.98 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 (lit.) | |

| Flash Point | 99 °C (210.2 °F) | |

| Solubility | Soluble in organic solvents like ether and chloroform; reacts with water. |

Applications in Research and Drug Development

This compound is a highly reactive compound, primarily used as an acylating agent in organic synthesis. Its utility spans various fields, including the synthesis of pharmaceutical intermediates and the modification of biomolecules.

Synthesis of Amides and Esters

The primary application of this compound is in the formation of amide and ester linkages through nucleophilic acyl substitution. This reactivity is fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).

-

Amide Synthesis: this compound reacts readily with primary and secondary amines to form N-substituted nonanamides. This reaction is crucial for introducing lipophilic nonanoyl chains into molecules, which can be a key strategy in drug design to enhance membrane permeability and bioavailability.

-

Ester Synthesis: The reaction of this compound with alcohols yields nonanoate (B1231133) esters. These esters have applications as fragrances, flavorings, and plasticizers, and also serve as intermediates in the synthesis of more complex molecules.

Modification of Biomolecules

This compound is utilized for the acylation of biomolecules, such as chitosan (B1678972), to alter their physicochemical properties.

-

Chitosan Acylation: The acylation of the amine groups of chitosan with this compound can improve its material properties and adsorption capacity. This modification enhances its hydrophobicity, making it suitable for applications in drug delivery systems and as a biomaterial.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

General Protocol for Amide Synthesis

This protocol outlines the synthesis of an N-substituted nonanamide (B72023) from a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry, inert-atmosphere flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired amide.

General Protocol for Ester Synthesis

This protocol describes the esterification of an alcohol using this compound.

Materials:

-

This compound

-

Alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Pyridine (B92270) or a catalytic amount of DMAP (4-dimethylaminopyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 equivalent) in the anhydrous aprotic solvent.

-

Add pyridine (1.1 equivalents) or a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired ester.

Protocol for N-Acylation of Chitosan

This protocol is a representative procedure for the modification of chitosan with this compound.

Materials:

-

Chitosan

-

Aqueous acetic acid (e.g., 0.12 M)

-

This compound

-

Acetone

Procedure:

-

Dissolve chitosan in the aqueous acetic acid solution.

-

Carefully adjust the pH of the reaction solution to a desired value (e.g., 6.0-8.0) using a suitable base.

-

Add this compound dropwise to the solution while stirring.

-

Continue stirring at room temperature for an extended period (e.g., 16 hours).

-

Neutralize the mixture and precipitate the product by pouring it into acetone.

-

Filter the solid product and wash it with methanol at an elevated temperature (e.g., 60 °C).

-

Dry the resulting N-nonanoyl chitosan.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.

Caption: Nucleophilic acyl substitution for amide synthesis.

Caption: Nucleophilic acyl substitution for ester synthesis.

Caption: General experimental workflow for acylation.

Safety Information

This compound is a corrosive and hazardous chemical that requires careful handling. It is toxic if swallowed and causes severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn. It is incompatible with bases and water, reacting to release hydrogen chloride gas. Store in a cool, dry place away from moisture.

This guide is intended for informational purposes for qualified research and development professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols.

References

Spectroscopic Profile of Nonanoyl Chloride: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonanoyl chloride, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₇ClO, and its molecular weight is 176.68 g/mol . The spectroscopic data presented below has been compiled from various spectral databases and is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.88 | Triplet (t) | 2H | -CH₂-C(=O)Cl |

| 1.73 | Quintet | 2H | -CH₂-CH₂-C(=O)Cl |

| 1.29 | Multiplet | 10H | -(CH₂)₅- |

| 0.89 | Triplet (t) | 3H | CH₃- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.9 | C=O (Acid Chloride) |

| 47.1 | -CH₂-C(=O)Cl |

| 31.7 | -CH₂- |

| 29.1 | -CH₂- |

| 29.0 | -CH₂- |

| 28.9 | -CH₂- |

| 25.0 | -CH₂- |

| 22.6 | -CH₂- |

| 14.0 | CH₃- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the acid chloride.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2928 | Strong | C-H stretch (alkane) |

| 2856 | Strong | C-H stretch (alkane) |

| 1802 | Very Strong | C=O stretch (acid chloride) |

| 1466 | Medium | C-H bend (alkane) |

| 943 | Medium | C-C stretch / O-H out-of-plane bend (broad) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for a long-chain acyl chloride.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 176 | < 1 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 178 | < 1 | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 141 | 15 | [M - Cl]⁺ |

| 113 | 10 | [M - Cl - C₂H₄]⁺ (McLafferty rearrangement) |

| 99 | 20 | [C₆H₁₁O]⁺ |

| 85 | 30 | [C₅H₉O]⁺ |

| 71 | 40 | [C₄H₇O]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | 85 | [C₃H₇]⁺ |

| 29 | 70 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as the reference.

Infrared Spectroscopy

A thin film of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.

Spectroscopic Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing a chemical compound like this compound using spectroscopy follows a logical workflow. This can be visualized as a signaling pathway where each spectroscopic technique provides a piece of the puzzle, leading to the final structural confirmation.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate accurate identification, quality assessment, and further research and development involving this important chemical intermediate.

Nonanoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoyl chloride, also known as pelargonyl chloride, is a versatile C9 acyl chloride that serves as a crucial intermediate in a multitude of organic syntheses. Its reactivity as an acylating agent makes it an indispensable building block for the introduction of the nonanoyl moiety into a wide range of molecules. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the preparation of esters, amides, and in Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in research and development settings, particularly within the pharmaceutical and agrochemical industries.

Introduction

This compound is a colorless to light yellow liquid characterized by a pungent odor.[1] As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, making it a potent acylating agent.[1] This reactivity is central to its widespread use in organic synthesis for the formation of esters, amides, and other derivatives.[2][3] The incorporation of the nine-carbon aliphatic chain of this compound can significantly modify the lipophilicity and other physicochemical properties of a molecule, a feature that is often exploited in drug design and the development of specialty chemicals.[2] This guide will systematically explore the synthesis of this compound and its application in several key synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and for the design of synthetic procedures.

| Property | Value | Reference(s) |

| Synonyms | Pelargonyl chloride, Nonanoic acid chloride | |

| CAS Number | 764-85-2 | |

| Molecular Formula | C₉H₁₇ClO | |

| Molecular Weight | 176.68 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108-110 °C at 22 mmHg | |

| Melting Point | -60.5 °C | |

| Density | 0.98 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.438 | |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform), reacts with water. |

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the aliphatic chain. The protons on the carbon adjacent to the carbonyl group (α-protons) are the most deshielded. | |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for each of the nine carbon atoms. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift. The chemical shifts of acyl chlorides are typically found in the range of 160-185 ppm. | |

| FT-IR | The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride functional group. This peak is typically observed in the region of 1785-1815 cm⁻¹. The C-Cl stretching vibration is also observable. | |

| Mass Spec | Electron ionization mass spectrometry of this compound will show a molecular ion peak. Common fragmentation patterns for long-chain acyl chlorides include α-cleavage (loss of the alkyl chain) and McLafferty rearrangement. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, nonanoic acid, using a chlorinating agent. The two most common laboratory-scale methods employ thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis using Thionyl Chloride

This method is widely used due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Experimental Protocol:

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is dry.

-

Reaction: To the round-bottom flask, add nonanoic acid (1.0 equivalent). Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum to yield the pure product.

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and is often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder than using thionyl chloride.

Experimental Protocol:

-

Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reaction: Dissolve nonanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add a catalytic amount of DMF (e.g., 1-2 drops). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO and CO₂) ceases.

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound, which is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Key Applications in Organic Synthesis

This compound is a key intermediate in several important classes of organic reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound can be used to introduce a nonanoyl group onto an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones.

References

An In-Depth Technical Guide to the Basic Reactions of Nonanoyl Chloride with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoyl chloride, a reactive acyl chloride, serves as a pivotal building block in organic synthesis, particularly in the formation of esters and amides. These reactions, proceeding through a nucleophilic addition-elimination mechanism, are fundamental in the development of new chemical entities with applications spanning from fragrances to pharmaceuticals. This guide provides a comprehensive overview of the core reactions of this compound with alcohols and amines, detailing reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it explores the relevance of the resulting nonanoate (B1231133) esters and nonanamides in the context of drug development, offering insights into their biological activities and associated signaling pathways.

Introduction

This compound, also known as pelargonyl chloride, is a nine-carbon acyl chloride that exhibits high reactivity towards nucleophiles.[1] This reactivity makes it an invaluable reagent for the introduction of the nonanoyl group into various molecules, thereby modifying their chemical and physical properties.[2] The primary reactions of this compound involve nucleophilic acyl substitution, most notably with alcohols to form esters and with amines to yield amides.[3] These functional groups are prevalent in a vast array of biologically active molecules, making the study of these reactions essential for professionals in drug discovery and development.[4]

This technical guide will first elucidate the fundamental reaction mechanisms. Subsequently, it will present detailed experimental protocols for key reactions, supported by quantitative data to facilitate reproducibility and optimization. Finally, the guide will discuss the application of this compound derivatives in a pharmaceutical context, highlighting specific examples of biologically active molecules and their mechanisms of action.

Reaction Mechanisms

The reactions of this compound with both alcohols and amines proceed via a well-established nucleophilic addition-elimination mechanism .[5] The key steps are outlined below.

Reaction with Alcohols (Esterification)

The reaction of this compound with an alcohol results in the formation of a nonanoate ester and hydrogen chloride gas. The reaction is typically vigorous and exothermic.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond, and concurrently, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as another alcohol molecule or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) added to the reaction), to yield the final ester product and a protonated base. If no external base is added, the chloride ion can abstract the proton, forming hydrogen chloride.

Diagram of the esterification reaction mechanism.

Reaction with Amines (Amidation)

The reaction of this compound with a primary or secondary amine produces a nonanamide (B72023) and hydrogen chloride. The reaction is typically very rapid and exothermic. Since amines are basic, they will react with the HCl byproduct to form an ammonium (B1175870) salt. Therefore, two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

-

Deprotonation: The resulting protonated amide is deprotonated by a second molecule of the amine or another base to give the final amide product and an ammonium salt.

Diagram of the amidation reaction mechanism.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the synthesis of representative esters and amides from this compound.

Esterification of Alcohols

The esterification of alcohols with this compound is a straightforward and generally high-yielding reaction.

Table 1: Summary of Quantitative Data for Esterification Reactions

| Alcohol | Product | Reaction Conditions | Yield |

| Ethanol | Ethyl nonanoate | Not specified in detail in the provided search results. A general procedure would involve reacting this compound with ethanol, possibly in the presence of a base like pyridine to scavenge the HCl formed. | High yields are generally expected for this type of reaction. |

Experimental Protocol: General Procedure for the Synthesis of Nonanoate Esters

This is a generalized protocol based on typical esterification reactions with acyl chlorides, as specific details for this compound were not available in the search results.

-

To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) at 0 °C.

-

Slowly add this compound (1.05 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify the product by column chromatography or distillation as needed.

Amidation of Amines

The amidation of amines with this compound is a robust method for the formation of amide bonds.

Table 2: Summary of Quantitative Data for Amidation Reactions

| Amine | Product | Reaction Conditions | Yield |

| Ethylamine (B1201723) | N-Ethylnonanamide | Not specified in detail in the provided search results. A general procedure would involve reacting this compound with two equivalents of ethylamine in a suitable solvent. | High yields are generally expected. |

| Vanillylamine (B75263) | Nonivamide (B1679840) | This compound, vanillylamine hydrochloride, sodium hydroxide (B78521), water, and chloroform. | 87.2% |

Experimental Protocol: Synthesis of Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide)

This protocol is adapted from a literature procedure for the synthesis of nonivamide.

-

In a 100 mL flask equipped with a mechanical stirrer and a reflux condenser, combine vanillylamine hydrochloride (3.0 g, 16 mmol) and sodium hydroxide (1.3 g, 33 mmol).

-

To this mixture, add 30 mL of deionized water and 22 mL of chloroform.

-

Prepare a solution of this compound (synthesized from nonanoic acid and thionyl chloride, 6.9 g, ~39 mmol) in a suitable solvent if necessary, or add it neat if it is a liquid.

-

Slowly add the this compound to the stirred biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Separate the organic layer. The resulting brown oil is first dissolved in 30mL of 2.0% sodium hydroxide solution and then adjusted to pH 9.0 with 4.0% sulfuric acid solution.

-

After cooling overnight in a refrigerator, the product is filtered and vacuum-dried to yield 4.1g of white solid nonivamide (87.2% yield).

Experimental workflow for the synthesis of Nonivamide.

Applications in Drug Development

Derivatives of this compound, particularly nonanamides, have garnered interest in the field of drug development due to their diverse biological activities.

Nonivamide: A Synthetic Capsaicinoid

Nonivamide, the synthesis of which is detailed above, is a synthetic analog of capsaicin, the active component in chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain. The activation of TRPV1 by nonivamide leads to a burning sensation and has applications in topical analgesics for pain relief and as an active ingredient in pepper spray.

N-Acyl Amino Acids: A Class of Bioactive Lipids

The acylation of amino acids with fatty acyl chlorides, including this compound, produces N-acyl amino acids (NAAs), a class of endogenous signaling molecules. While specific examples using this compound are not extensively detailed in the provided search results, the broader class of NAAs has been implicated in various physiological processes. For instance, N-acyl glycines and N-acyl serines have been identified as endogenous lipids with potential roles in neurotransmission and inflammation. The synthesis of N-nonanoyl amino acids could, therefore, lead to the discovery of novel modulators of these biological pathways.

Logical relationship of this compound in the synthesis of bioactive molecules.

Conclusion

The reactions of this compound with alcohols and amines are fundamental transformations in organic chemistry, providing efficient routes to esters and amides. The nucleophilic addition-elimination mechanism is well-understood and allows for the predictable synthesis of a wide range of derivatives. As demonstrated by the example of nonivamide, these derivatives can possess significant biological activity, making this compound a valuable tool for researchers and scientists in drug development. The exploration of N-nonanoyl amino acids and other novel nonanoyl-containing compounds holds promise for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate further research and development in this area.

References

Understanding the Electrophilicity of Nonanoyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilicity of nonanoyl chloride, a key intermediate in organic synthesis with significant applications in the pharmaceutical and specialty chemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the reactivity of this compound, presents methodologies for its analysis, and explores its potential biological implications.

Core Concepts: The Electrophilic Nature of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the high electrophilicity of the carbonyl carbon.[1] This reactivity is a consequence of the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[1][2] The general order of reactivity for carboxylic acid derivatives is: acyl chlorides > anhydrides > esters > amides.[3][4]

This compound, as a long-chain aliphatic acyl chloride, embodies these characteristics. Its chemical structure consists of a nine-carbon alkyl chain attached to the acyl chloride functional group. While the fundamental electrophilicity is dictated by the acyl chloride moiety, the long alkyl chain introduces specific steric and solubility considerations that can modulate its reactivity compared to shorter-chain analogs.

The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound predominantly proceed through a nucleophilic addition-elimination mechanism. A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the expulsion of the chloride ion, a good leaving group.

Quantitative Analysis of Electrophilicity

While specific kinetic data for this compound is not extensively available in the public domain, its electrophilicity can be quantified by studying the rates of its reactions with various nucleophiles, a process known as solvolysis. Factors such as steric hindrance from the long alkyl chain can result in slower reaction rates compared to shorter-chain acyl chlorides like acetyl chloride. The hydrophobic nature of the nonanoyl group also leads to poor solubility in polar solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 764-85-2 | |

| Molecular Formula | C₉H₁₇ClO | |

| Molecular Weight | 176.68 g/mol | |

| Boiling Point | 108-110 °C at 22 mmHg | |

| Density | 0.98 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 |

Table 2: Comparative Reactivity of Acyl Chlorides (Illustrative)

| Acyl Chloride | Relative Rate of Hydrolysis (Conceptual) | Key Structural Features |

| Acetyl Chloride | Very High | Small, unhindered |

| This compound | High | Long alkyl chain (steric hindrance), hydrophobic |

| Benzoyl Chloride | Moderate | Phenyl group (resonance stabilization) |

Note: The relative rates are illustrative and based on general principles of organic chemistry. Specific experimental data for this compound is required for precise quantification.

Experimental Protocols for Determining Electrophilicity

A common method to quantify the reactivity of acyl chlorides is to measure their rate of solvolysis, for instance, hydrolysis. The production of hydrochloric acid during the reaction can be monitored over time.

Protocol: Determination of Hydrolysis Rate by Conductometry

This protocol is adapted from methods used for other acyl chlorides and is suitable for determining the hydrolysis rate of this compound.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given solvent system.

Materials:

-

This compound

-

High-purity solvent (e.g., acetone/water mixture)

-

Conductivity meter and probe

-

Constant temperature bath

-

Standard laboratory glassware

Procedure:

-

Prepare a dilute solution of this compound in a non-polar, anhydrous solvent (e.g., dry acetone).

-

Equilibrate the reaction solvent (e.g., a specific acetone/water mixture) to the desired temperature in the constant temperature bath.

-

Place the conductivity probe into the reaction solvent and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the this compound solution into the stirred reaction solvent.

-

Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.

-

The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this plot will be -k.

Applications in Drug Development and Biological Systems

The high reactivity of this compound makes it a valuable reagent for the synthesis of various pharmaceutical intermediates and active compounds. It is particularly useful for introducing the nonanoyl group into molecules to modify their pharmacological properties, such as lipophilicity and membrane permeability.

Hypothetical Target Interaction: Long-Chain Acyl-CoA Synthetases (ACSLs)

While direct evidence for this compound as a signaling molecule is lacking, its derivatives, long-chain fatty acids, are crucial in cellular metabolism and signaling. A potential area of investigation for this compound and its derivatives is their interaction with enzymes involved in fatty acid metabolism, such as Long-Chain Acyl-CoA Synthetases (ACSLs). These enzymes are responsible for activating long-chain fatty acids, a key step in their metabolic pathways. The reactive acyl chloride group could potentially lead to covalent modification and inhibition of such enzymes, a mechanism of action for some known ACSL inhibitors. This presents a plausible avenue for drug discovery efforts targeting metabolic disorders.

Conclusion

This compound is a highly electrophilic molecule whose reactivity is central to its utility in organic synthesis. Understanding the factors that govern its electrophilicity, such as inductive effects and steric hindrance, is crucial for its effective application. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its reactivity. Furthermore, exploring the interactions of its derivatives with biological targets like ACSLs may open new avenues for therapeutic intervention in metabolic diseases. This guide serves as a foundational resource for researchers seeking to leverage the chemical properties of this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Nonanoyl Chloride Acylation of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoyl chloride is a reactive acyl chloride used to introduce a nine-carbon aliphatic chain onto primary amines, forming a stable amide bond. This process, known as N-nonanoylation, is a valuable tool in organic synthesis and drug development. The addition of the nonanoyl group can modify the physicochemical properties of a molecule, such as its lipophilicity, which can influence its biological activity, membrane permeability, and pharmacokinetic profile. These application notes provide a detailed protocol for the N-acylation of primary amines with this compound, along with expected outcomes and troubleshooting.

Chemical Reaction and Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the N-substituted nonanamide (B72023) and hydrochloric acid.[1][2][3][4] Due to the formation of hydrochloric acid, a base is required to neutralize the acid and drive the reaction to completion.[1]

Experimental Protocol

This protocol outlines a general procedure for the this compound acylation of a primary amine. The specific conditions may require optimization depending on the substrate.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: While stirring, add this compound (1.0-1.2 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the acylation of various primary amines with acyl chlorides. While specific data for this compound is limited in comparative studies, these examples provide a general expectation for reaction outcomes.

| Primary Amine | Acyl Chloride | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Aniline | Acetyl Chloride | K₂CO₃/TBAB | DMF | 15-30 min | Room Temp | High | |

| Substituted Anilines | 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | DCM | Not Specified | Room Temp | Not Specified | |

| Ethylamine | Ethanoyl Chloride | Excess Ethylamine | Concentrated Solution | Not Specified | Cold | Not Specified | |

| Benzylamine | General Acyl Chloride | Triethylamine | DCM | Not Specified | 0 °C to RT | General |

Visualizations

Caption: Reaction scheme for the acylation of a primary amine.

Caption: Experimental workflow for this compound acylation.

Safety Precautions

-

This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially during the addition of this compound. Proper temperature control is crucial.

-

Work in a well-ventilated area.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water will hydrolyze the this compound.

-

Increase the amount of base to ensure complete neutralization of HCl.

-

Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.

-

-

Side Reactions:

-

Slow, dropwise addition of this compound at low temperature minimizes side reactions.

-

If the primary amine has other nucleophilic groups (e.g., hydroxyl), they may also be acylated. Protection of these groups may be necessary.

-

-

Purification Difficulties:

-

If the product is difficult to separate from the starting amine, adjust the pH of the aqueous washes to ensure the amine is protonated and soluble in the aqueous layer.

-

If the product is an oil, try different solvent systems for column chromatography.

-

By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully perform the N-nonanoylation of primary amines for a wide range of applications in chemical synthesis and drug discovery.

References

- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Amines with Nitrosyl Chloride (NOCl): Mechanisms and Applications | Sathee Forum [forum.prutor.ai]

- 3. <p>Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity <em>vis</em><em>-</em><em>à</em><em>-</em><em>vi</em>s 3-aminocrotononitrile</p><p> </p><p><strong> </strong></p><strong><p> </p></strong> | Mukherjee | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]

- 4. chemimpex.com [chemimpex.com]

Synthesis of Esters using Nonanoyl Chloride and Phenols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols with acyl chlorides, such as nonanoyl chloride, is a fundamental reaction in organic synthesis, leading to the formation of phenyl esters. These esters are valuable intermediates and final products in various fields, including the development of pharmaceuticals, agrochemicals, and fragrances. The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of an ester and hydrogen chloride gas. This document provides detailed application notes and experimental protocols for the synthesis of esters from this compound and a range of phenols, including phenol (B47542), 4-nitrophenol, hydroquinone, resorcinol, and catechol.

Reaction Principle

The reaction between a phenol and this compound is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the this compound. The subsequent loss of a chloride ion and a proton from the phenol results in the formation of the corresponding phenyl nonanoate (B1231133) ester.

The reactivity of phenols in this reaction is generally lower than that of aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its nucleophilicity.[1] Therefore, the reaction often requires the use of a base or a catalyst to enhance the reaction rate and yield. Common strategies include the use of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct and activate the phenol, or employing a phase-transfer catalyst in a biphasic system.[2][3] In some cases, converting the phenol to its more reactive phenoxide salt with a base like sodium hydroxide (B78521) can also be advantageous.[4]

Data Presentation: Synthesis of Phenyl Nonanoates

The following tables summarize the quantitative data for the synthesis of various phenyl nonanoates from this compound and different phenols under specific reaction conditions.

| Phenol | Product | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Phenol | Phenyl nonanoate | None | Acetonitrile | 19 hours | Reflux | >80 | [5] |

| Phenol | Phenyl nonanoate | Tetrabutylammonium (B224687) chloride (Phase Transfer Catalyst) | Dichloromethane / 10% aq. NaOH | 5 minutes | 0 °C | Quantitative | |

| 4-Nitrophenol | 4-Nitrophenyl nonanoate | Triethylamine | Dichloromethane | 12 hours | Room Temp. | ~90-95 | |

| Hydroquinone | Hydroquinone monononanoate / Hydroquinone dinonanoate | Triethylamine | Dichloromethane | 5 minutes - 24 hours | Ice-bath to Room Temp. | 40-75 (mono-ester) | |

| Resorcinol | Resorcinol dinonanoate | Pyridine | Toluene | 3 hours | 80 °C | ~85-90 | |

| Catechol | Catechol dinonanoate | Pyridine | Dichloromethane | 4 hours | Room Temp. | ~80-85 |

Note: Yields for 4-Nitrophenol, Resorcinol, and Catechol are based on typical yields for similar acylation reactions, as specific literature values for this compound were not available in the initial search. These are provided as estimates for experimental planning.

Experimental Protocols

Safety Precautions:

-

This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator.

-

Phenols are toxic and corrosive, causing severe skin burns and eye damage. They are also suspected of causing genetic defects.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Phenyl Nonanoate

This protocol is adapted from a general procedure for the synthesis of phenyl esters.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.05 eq)

-

Acetonitrile (solvent)

-

Neutral alumina (B75360)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and acetonitrile.

-

Slowly add this compound to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 19 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Vacuum filter the mixture through a pad of neutral alumina to remove chloroacetic acid (if formed as a byproduct of any side reactions) and other polar impurities.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Further purify the crude product by vacuum distillation to obtain phenyl nonanoate as a faint yellow liquid.

Protocol 2: Phase-Transfer Catalyzed Synthesis of Phenyl Nonanoate

This protocol utilizes a phase-transfer catalyst for a rapid and high-yield synthesis.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.0 eq)

-

Tetrabutylammonium chloride (0.1 eq)

-

Dichloromethane

-

10% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

In a flask, dissolve phenol and tetrabutylammonium chloride in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add an equal volume of 10% aqueous NaOH solution.

-

While stirring vigorously, add this compound dropwise over a few minutes.

-

Continue stirring at 0 °C for 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain phenyl nonanoate.

Protocol 3: Synthesis of Substituted Phenyl Nonanoates (General Procedure)

This general protocol can be adapted for the synthesis of esters from substituted phenols like 4-nitrophenol, hydroquinone, resorcinol, and catechol using a base such as triethylamine or pyridine.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 eq for monohydroxy phenols; 2.2 eq for dihydroxy phenols)

-

Triethylamine or Pyridine (1.2 eq per eq of this compound)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in anhydrous dichloromethane.

-

Add triethylamine or pyridine to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis shows completion of the reaction.

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired substituted phenyl nonanoate.

Visualizations

General Reaction Pathway

Caption: General reaction pathway for the synthesis of phenyl nonanoate.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of phenyl esters.

References

- 1. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US5710296A - Process for preparing phenyl esters - Google Patents [patents.google.com]

Application Notes and Protocols for Polymer Surface Modification using Nonanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of polymer surfaces is a critical step in the development of advanced drug delivery systems, medical implants, and research tools. Tailoring the surface properties of a polymer, without altering its bulk characteristics, allows for the optimization of biocompatibility, drug loading and release kinetics, and cellular interactions. Nonanoyl chloride (C₉H₁₇ClO), a nine-carbon acyl chloride, is a highly reactive molecule utilized to hydrophobically modify polymer surfaces. Its long hydrocarbon chain imparts a nonpolar character to the surface, which can be advantageous for specific drug delivery applications, such as enhancing the encapsulation of hydrophobic drugs and controlling their release.

This document provides detailed application notes and experimental protocols for the surface modification of polymers using this compound. The focus is on chitosan (B1678972), a widely used biopolymer in drug delivery, as a representative substrate for this modification. The protocols and data presented herein are intended to guide researchers in the successful implementation and characterization of this compound-modified polymer surfaces for their specific research and development needs.

Principle of Modification

The primary reaction mechanism for modifying polymers with this compound is acylation. Polymers possessing nucleophilic functional groups, such as primary amines (-NH₂) or hydroxyl (-OH) groups, are suitable candidates for this modification. In the case of chitosan, a polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine, the abundant primary amine groups on the glucosamine (B1671600) units are the primary sites for acylation by this compound.

The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrochloric acid (HCl). This process effectively grafts the nine-carbon nonanoyl group onto the polymer backbone, transforming the typically hydrophilic surface of chitosan into a more hydrophobic one.

Applications in Drug Development

The hydrophobic modification of polymer surfaces with this compound offers several advantages in the field of drug development:

-

Controlled Release of Hydrophobic Drugs: The introduction of a hydrophobic surface can slow down the release of encapsulated hydrophobic drugs by reducing the penetration of aqueous media into the polymer matrix.[1][2][3]

-

Enhanced Drug Loading: For hydrophobic drugs, a more hydrophobic polymer matrix can improve the drug's affinity for the carrier, potentially leading to higher drug loading capacity.

-

Improved Stability of Formulations: Hydrophobic interactions can contribute to the formation of more stable nanoparticles and microparticles in aqueous environments.[2]

-

Modulation of Mucoadhesion: The surface properties of a drug carrier can influence its interaction with mucosal surfaces. While chitosan itself is mucoadhesive, modification with this compound can alter this property, which may be desirable for specific delivery routes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of N-nonanoyl chitosan.

Protocol 1: Synthesis of N-Nonanoyl Chitosan

This protocol describes the N-acylation of chitosan with this compound in a suitable solvent system.

Materials:

-

Chitosan (medium molecular weight, degree of deacetylation > 85%)

-

This compound (≥98%)

-

Methanesulfonic acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pyridine (B92270), anhydrous

-

Deionized water

-

Dialysis tubing (MWCO 12-14 kDa)

-

Magnetic stirrer and hotplate

-

Round bottom flasks

-

Condenser

-

Ice bath

-

Lyophilizer (freeze-dryer)

Procedure:

-

Chitosan Solution Preparation:

-

Dissolve 1.0 g of chitosan in 50 mL of 2% (v/v) acetic acid solution with stirring until a homogenous solution is obtained.

-

Alternatively, for a non-aqueous reaction, a suspension of chitosan in a solvent like DMF can be prepared. A patent suggests mixing chitosan with a polar aprotic solvent like N,N-dimethylformamide, heating, and then performing the acylation.[4]

-

-

Acylation Reaction:

-

In a separate flask, prepare a solution of this compound. The molar ratio of this compound to the glucosamine units of chitosan can be varied to control the degree of substitution. A typical starting ratio is 1:1.

-

For O-acylation protection, a method using methanesulfonic acid as a solvent to protect the amino groups can be adapted. Dissolve chitosan in methanesulfonic acid and then add this compound dropwise with continuous stirring.

-

For N-acylation, the chitosan solution/suspension is cooled in an ice bath.

-

Slowly add the this compound solution to the chitosan solution under vigorous stirring. The addition of an organic base like pyridine can be used to neutralize the HCl byproduct.

-

Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

-

-

Purification:

-

Precipitate the modified chitosan by slowly adding the reaction mixture to a large volume of cold acetone or ethanol.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate extensively with ethanol and then with deionized water to remove unreacted reagents and byproducts.

-